molecular formula C21H20F3N3O4 B2788505 N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1351587-50-2

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2788505
CAS No.: 1351587-50-2
M. Wt: 435.403
InChI Key: QGDMSIPIMSSXPI-UHFFFAOYSA-N
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Description

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:

  • A 2-hydroxyethyl group substituted with a 4-(trifluoromethyl)phenyl moiety.
  • A 3-(2-oxopyrrolidin-1-yl)phenyl group linked via an ethanediamide bridge.

The 2-oxopyrrolidinyl substituent may contribute to conformational rigidity, influencing receptor binding selectivity.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4/c22-21(23,24)14-8-6-13(7-9-14)17(28)12-25-19(30)20(31)26-15-3-1-4-16(11-15)27-10-2-5-18(27)29/h1,3-4,6-9,11,17,28H,2,5,10,12H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDMSIPIMSSXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(trifluoromethyl)phenylboronic acid, which can be used in site-selective Suzuki-Miyaura cross-coupling reactions . The reaction conditions usually involve palladium-catalyzed direct arylation reactions and tandem-type Pd(II)-catalyzed oxidative Heck reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares core ethanediamide functionality with analogs but differs in substituent groups, which critically modulate pharmacological properties. Below is a comparative analysis:

Compound Key Substituents Molecular Weight Potential Target Key Features
N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (Target) 2-hydroxyethyl, 4-(trifluoromethyl)phenyl, 3-(2-oxopyrrolidin-1-yl)phenyl ~477.4 g/mol* Beta-3 adrenoceptor (inferred) Enhanced solubility (hydroxy group); possible selectivity for human beta-3 AR
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide 1-methylindolyl, piperidinyl, 4-(trifluoromethyl)phenyl ~558.6 g/mol Unspecified (structural analog) Bulky indole/piperidine groups may reduce CNS penetration; higher molecular weight
3-chloro-N-phenyl-phthalimide Chlorinated phthalimide core, phenyl group ~257.7 g/mol Polyimide synthesis Lacks ethanediamide bridge; industrial polymer precursor
CGP 12177 (Reference beta-3 agonist) Aryloxypropanolamine backbone ~317.8 g/mol Beta-1/2/3 adrenoceptor Mixed agonist/antagonist activity; used to validate human beta-3 AR function

*Estimated based on structural formula.

Pharmacological Insights

Substituent Impact on Beta-3 AR Efficacy The target compound’s 2-oxopyrrolidinyl group may confer selectivity for human beta-3 adrenoceptors, addressing a limitation of earlier agonists (e.g., CL 316,243) that showed reduced efficacy in humans due to receptor heterogeneity . By contrast, the piperidinyl-indole analog () lacks a polar hydroxy group, which could diminish solubility and bioavailability .

Trifluoromethyl Phenyl Group

  • Common to both ethanediamide analogs, this group enhances metabolic stability and binding affinity to hydrophobic receptor pockets. However, excessive lipophilicity (e.g., in the indole-piperidine analog) may limit therapeutic utility .

Comparison with Non-Ethanediamide Analogs 3-chloro-N-phenyl-phthalimide () serves a distinct industrial role but highlights the importance of aromatic/amide motifs in molecular design. Its lack of ethanediamide functionality precludes direct pharmacological comparison .

Research Findings and Challenges

  • Species-Specific Receptor Differences : Beta-3 agonists effective in rodents often fail in humans due to divergent receptor pharmacology. The target compound’s design may mitigate this by optimizing substituents for human beta-3 AR .
  • Prodrug Limitations : Earlier beta-3 agonists (e.g., BRL 37344) relied on prodrug activation, which was inefficient in humans. The target compound’s hydroxy group may bypass this need, enhancing in vivo efficacy .
  • Thermogenesis vs. Side Effects : Compounds with low beta-3 AR efficacy (e.g., L-755,507) activate off-target beta-1/2 receptors, causing tachycardia. The target’s structural features may improve selectivity .

Biological Activity

N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a compound featuring a trifluoromethyl group and a pyrrolidine moiety, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its effects on various biological targets, synthesis methods, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20F3N3O2

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, particularly in the areas of enzyme inhibition and potential therapeutic applications.

1. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notable findings include:

  • Alpha-Amylase Inhibition : The compound demonstrated significant inhibition of alpha-amylase, an enzyme involved in carbohydrate metabolism. In vitro studies reported an IC50 value of approximately 4.58 μM, indicating potent activity when compared to standard inhibitors like acarbose (IC50 = 1.58 μM) .
  • Protein Tyrosine Phosphatase 1B (PTP1B) : This compound also showed promising results as a PTP1B inhibitor with an IC50 of 0.91 μM, outperforming standard reference compounds .

2. Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The observed IC50 value was found to be 2.36 μM, showcasing its ability to neutralize free radicals effectively .

Synthesis Methods

The synthesis of this compound involves several steps that can vary based on the desired purity and yield. Common methods include:

  • Reflux Synthesis : Traditional reflux methods have been employed to achieve desired reaction conditions.
  • Microwave-Assisted Synthesis : Recent advancements in synthetic chemistry have introduced microwave-assisted techniques that significantly reduce reaction times and improve yields.

Case Study 1: Antidiabetic Potential

In a study focusing on antidiabetic agents, the compound was evaluated alongside other known inhibitors. Results indicated that it could serve as a multi-target agent against diabetes by inhibiting key enzymes involved in glucose metabolism .

Case Study 2: Safety and Toxicity

Acute toxicity studies conducted on experimental models showed no significant adverse effects at various concentrations over a 72-hour observation period, suggesting a favorable safety profile for further development .

Comparative Table of Biological Activities

Biological ActivityIC50 Value (μM)Comparison Standard
Alpha-Amylase4.58Acarbose (1.58)
PTP1B0.91Ursolic Acid (1.35)
Antioxidant2.36Ascorbic Acid (0.85)

Q & A

Q. Key Reagents :

  • Coupling agents : HATU, EDCI, or DCC for amide bond formation.
  • Catalysts : DMAP for acylations .

How is the structural confirmation of this compound performed?

Basic Research Question
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for trifluoromethyl (-CF₃), pyrrolidinone (2-oxopyrrolidin-1-yl), and hydroxyethyl groups. For example, the -CF₃ group shows a singlet at ~110–120 ppm in ¹³C NMR .
    • 2D NMR : COSY and HSQC confirm connectivity between protons and carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .
  • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry if single crystals are obtained .

What strategies optimize reaction yields during synthesis?

Advanced Research Question
Yield optimization requires systematic parameter adjustments:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require low temperatures (-20°C) to suppress side reactions .
  • Catalyst loadings : For example, increasing DMAP from 5 mol% to 10 mol% improves acylation efficiency .
  • Temperature control : Slow addition of reagents at -40°C minimizes exothermic side reactions .
  • Real-time monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry .

Q. Example Optimization Table :

ParameterInitial YieldOptimized YieldMethod Change
Solvent (DMF → THF)45%68%Reduced polarity
Catalyst (5% → 10% DMAP)50%75%Increased activation

How do researchers assess the compound’s stability under stress conditions?

Advanced Research Question
Stability studies involve:

  • Thermal stress : Heating at 40–80°C for 24–72 hours to identify degradation products via HPLC-MS .
  • Photolytic stress : Exposing samples to UV light (e.g., 254 nm) for 48 hours .
  • pH-dependent stability : Incubating in buffers (pH 1–13) and monitoring hydrolysis by LC-MS .

Q. Degradation Pathways :

  • Hydrolysis : Cleavage of the ethanediamide bond under acidic/basic conditions.
  • Oxidation : Hydroxyethyl group forms ketone derivatives.

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates ligand-protein binding over 100-ns trajectories to assess stability .
  • ADMET prediction : Software like Schrödinger’s QikProp evaluates absorption and toxicity profiles .

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